molecular formula C16H16N4O4S B5129980 N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide

N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide

Cat. No.: B5129980
M. Wt: 360.4 g/mol
InChI Key: XFGWAKKIBBTYIB-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide typically involves multiple steps:

    Formation of 4-nitrophenylpiperazine: This can be achieved by reacting piperazine with 4-nitroaniline under appropriate conditions.

    Carbothioylation: The 4-nitrophenylpiperazine is then reacted with a carbothioylating agent, such as thiophosgene, to introduce the carbothioyl group.

    Coupling with Furan-2-carboxylic Acid: Finally, the carbothioylated intermediate is coupled with furan-2-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the piperazine ring can enhance binding affinity. The carbothioyl and furan groups may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)piperazine: Similar in structure but lacks the carbothioyl and furan groups.

    4-(4-Nitrophenyl)piperazine-1-carbothioyl]benzamide: Similar but with a benzamide group instead of a furan group.

Uniqueness

N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the furan ring distinguishes it from other similar compounds and may enhance its reactivity and binding properties.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c21-15(14-2-1-11-24-14)17-16(25)19-9-7-18(8-10-19)12-3-5-13(6-4-12)20(22)23/h1-6,11H,7-10H2,(H,17,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGWAKKIBBTYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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